![molecular formula C21H28N2O4 B281952 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281952.png)
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid, also known as CHX-1, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is not fully understood, but it is believed to act through the inhibition of multiple signaling pathways involved in cancer progression and inflammation. 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of protein kinase B (AKT), a signaling pathway that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been found to have minimal toxicity in normal cells and tissues, while exhibiting potent anti-cancer and anti-inflammatory effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been found to inhibit the formation of new blood vessels in tumors, thereby reducing the supply of nutrients and oxygen to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potent anti-cancer and anti-inflammatory effects. However, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy in vivo. Moreover, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
Zukünftige Richtungen
For 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid include the development of novel formulations and delivery systems to enhance its solubility and bioavailability. Moreover, further studies are needed to investigate its potential as a therapeutic agent for various cancers and inflammatory diseases, as well as its effects on normal cells and tissues. Additionally, the use of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
In conclusion, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is a promising compound with potent anti-cancer and anti-inflammatory effects. Its ease of synthesis, low toxicity, and multiple mechanisms of action make it an attractive candidate for future research and development. Further studies are needed to elucidate its mechanism of action, optimize its pharmacokinetic properties, and investigate its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid involves the reaction between cyclohexylamine and 2-nitrobenzoyl chloride, followed by the reduction of the nitro group with tin (II) chloride to yield 2-(cyclohexylamino)benzoic acid. The acid is then coupled with cyclohexanecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to produce 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties in various in vitro and in vivo studies. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and suppress the formation of new blood vessels in tumors. Moreover, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
Molekularformel |
C21H28N2O4 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-[[2-(cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H28N2O4/c24-19(15-10-4-5-11-16(15)21(26)27)23-18-13-7-6-12-17(18)20(25)22-14-8-2-1-3-9-14/h6-7,12-16H,1-5,8-11H2,(H,22,25)(H,23,24)(H,26,27) |
InChI-Schlüssel |
ALFBLQJAAFEFCE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3C(=O)O |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
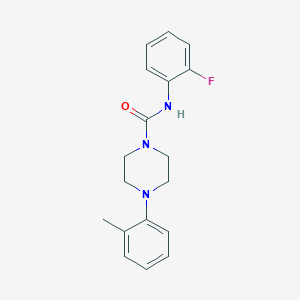
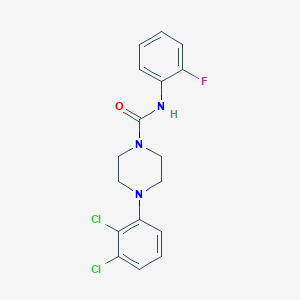

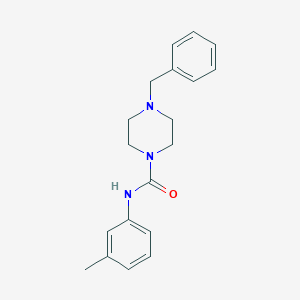
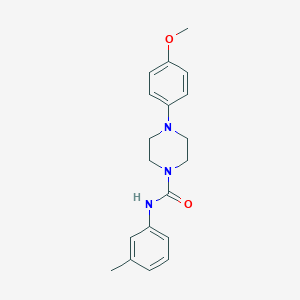
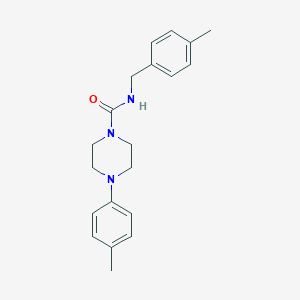
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
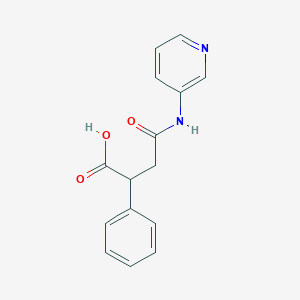
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)